4-(Methoxymethyl)benzenesulfonyl chloride chemical structure
4-(Methoxymethyl)benzenesulfonyl chloride chemical structure
An In-Depth Technical Guide to 4-(Methoxymethyl)benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-(Methoxymethyl)benzenesulfonyl chloride, a specialized organosulfur reagent. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to explore the compound's synthesis, core reactivity, potential applications, and the nuanced influence of its unique methoxymethyl substituent. We will delve into the causality behind experimental protocols and provide a framework for its strategic use in complex organic synthesis.
Introduction and Structural Elucidation
4-(Methoxymethyl)benzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by a methoxymethyl group (-CH₂OCH₃) at the para position of the benzene ring. This substituent distinguishes it from its more common and structurally similar analogue, 4-methoxybenzenesulfonyl chloride.
The presence of the benzylic ether functionality in the side chain introduces unique electronic and steric properties, as well as an additional site for potential chemical modification, offering distinct synthetic possibilities compared to other substituted benzenesulfonyl chlorides.
Chemical Structure and Identification
It is critical to differentiate 4-(Methoxymethyl)benzenesulfonyl chloride from its methoxy counterpart to ensure the correct reagent is selected for a given synthetic transformation. The key distinction lies in the methylene (-CH₂-) spacer between the aromatic ring and the methoxy group.
| Property | 4-(Methoxymethyl)benzenesulfonyl chloride | 4-Methoxybenzenesulfonyl chloride |
| Structure | ||
| CAS Number | Not assigned | 98-68-0[1] |
| Molecular Formula | C₈H₉ClO₃S[2] | C₇H₇ClO₃S[1][3] |
| Molecular Weight | 220.67 g/mol [4] | 206.65 g/mol [5] |
| SMILES | COCC1=CC=C(C=C1)S(=O)(=O)Cl[2] | COc1ccc(cc1)S(Cl)(=O)=O[4] |
| InChIKey | WKWGSOIGLWSEPZ-UHFFFAOYSA-N[2] | DTJVECUKADWGMO-UHFFFAOYSA-N[3] |
Synthesis of the Core Reagent
The primary route for the synthesis of arylsulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation[6][7]. This method is directly applicable to the preparation of 4-(Methoxymethyl)benzenesulfonyl chloride from its corresponding arene precursor, benzyl methyl ether.
Proposed Synthetic Pathway: Chlorosulfonation of Benzyl Methyl Ether
The reaction involves treating benzyl methyl ether with an excess of chlorosulfonic acid at reduced temperatures. The electrophile in this reaction is believed to be SO₂Cl⁺, generated in situ from chlorosulfonic acid[7][8]. The methoxymethyl group is an ortho-, para-director; due to steric hindrance, the para-substituted product is expected to be the major isomer.
Caption: Proposed workflow for the synthesis of 4-(Methoxymethyl)benzenesulfonyl chloride.
Representative Experimental Protocol
This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic compounds[9][10].
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 molar equivalents) and cool the flask to -5 °C using an ice-salt bath.
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Addition of Substrate: Add benzyl methyl ether (1.0 molar equivalent) to the dropping funnel. Add the ether dropwise to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.
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Causality Insight: Slow, controlled addition at low temperature is crucial to manage the highly exothermic nature of the reaction and to minimize the formation of undesired side products, such as sulfones or isomers.
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-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. The reaction progress can be monitored by quenching a small aliquot and analyzing it via TLC or GC-MS.
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Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
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Trustworthiness Note: This step must be performed in a well-ventilated fume hood, as large quantities of HCl gas are evolved. The addition must be slow to control the effervescence.
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Isolation and Purification: The precipitated solid or oil is extracted with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with cold water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogues.
| Property | Predicted/Expected Value | Justification |
| Physical State | White to beige crystalline solid or oil[1][4] | Analogous to substituted benzenesulfonyl chlorides. |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); reacts with water and alcohols[11]. | Typical for sulfonyl chlorides. |
| Moisture Sensitivity | High; hydrolyzes to the corresponding sulfonic acid and HCl[12]. | The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by water. |
| Thermal Stability | Stable under recommended storage conditions (cool, dry)[12]. | Decomposes at elevated temperatures. |
| XlogP | 1.6[2] | Predicted value from PubChem, indicating moderate lipophilicity. |
Expected Spectroscopic Signatures
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¹H NMR:
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Aromatic protons: Two doublets (an AA'BB' system) between δ 7.5-8.0 ppm.
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Benzylic methylene protons (-CH₂-): A singlet around δ 4.5 ppm.
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Methoxy protons (-OCH₃): A singlet around δ 3.4 ppm.
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IR Spectroscopy:
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Strong, characteristic S=O asymmetric and symmetric stretching bands around 1380 cm⁻¹ and 1180 cm⁻¹, respectively[3].
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C-O stretching of the ether around 1100 cm⁻¹.
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Mass Spectrometry:
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A molecular ion (M⁺) peak at m/z 220.
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A characteristic M+2 isotope peak at m/z 222 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
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Core Reactivity and Synthetic Applications
The reactivity of 4-(Methoxymethyl)benzenesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group[13]. It serves as an efficient "sulfonating agent," transferring the 4-(methoxymethyl)benzenesulfonyl moiety to nucleophiles.
Sulfonamide Formation
The reaction with primary and secondary amines is a cornerstone application, yielding stable sulfonamides. This reaction is fundamental in medicinal chemistry.
Caption: General mechanism for sulfonamide synthesis.
Self-Validating Protocol for Sulfonamide Synthesis:
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Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (used as solvent) in dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.
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Reagent Addition: Dissolve 4-(Methoxymethyl)benzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the amine solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
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Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or silica gel chromatography.
Sulfonate Ester Formation
Reaction with alcohols or phenols provides sulfonate esters. This transformation is synthetically powerful as it converts a poor leaving group (hydroxyl) into an excellent sulfonate leaving group, facilitating subsequent Sₙ2 or E2 reactions[13].
Protocol for Sulfonate Ester Synthesis (Schotten-Baumann conditions):
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Setup: Dissolve the alcohol (1.0 eq) in pyridine or DCM with triethylamine (1.5 eq) at 0 °C.
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Reagent Addition: Slowly add a solution of 4-(Methoxymethyl)benzenesulfonyl chloride (1.2 eq) in the same solvent.
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Reaction & Work-up: Stir at room temperature until the reaction is complete (monitored by TLC). The work-up is similar to the sulfonamide synthesis protocol.
Field-Proven Insight: The Role of the Methoxymethyl Group
The -CH₂OCH₃ substituent offers unique advantages over a simple -OCH₃ group:
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Modified Lipophilicity: The flexible ether side-chain can modulate the solubility and lipophilicity of the resulting sulfonamides or sulfonate esters, which is a key parameter in drug design.
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Potential for Orthogonal Deprotection: The benzylic ether linkage is susceptible to cleavage under specific conditions (e.g., strong Lewis or protic acids) that may leave other protecting groups intact. This offers a potential handle for advanced synthetic strategies where the methoxymethyl group acts as a masked hydroxymethyl or formyl equivalent.
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Protecting Group Functionality: The resulting "momsyl" (4-methoxymethylbenzenesulfonyl) group, when attached to an amine, can function as a protecting group. Its stability profile is expected to be similar to the widely used tosyl group, but its distinct electronic and steric nature may offer advantages in specific multi-step syntheses.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound must be handled with appropriate caution.
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Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts with water to release toxic and corrosive hydrogen chloride gas[1][12].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield. All operations should be conducted in a certified chemical fume hood.
-
Handling: Use only in a dry, inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of dust or vapors. Ensure an emergency eye wash station and safety shower are readily accessible.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, amines, and alcohols[12]. Recommended storage is often under refrigeration (2-8 °C)[12].
References
- Google Patents. (n.d.). US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
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Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-(methoxymethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
Buckley, N., & Oppenheimer, N. J. (2016). Reactions of Charged Substrates. 8. The Nucleophilic Substitution Reactions of (4-Methoxybenzyl)dimethylsulfonium Chloride. The Journal of Organic Chemistry. ACS Publications. [Link]
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UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Google Patents. (2012, May 11). US 2012/0309796 A1. Retrieved from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
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Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
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Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... r/OrganicChemistry. Retrieved from [Link]
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